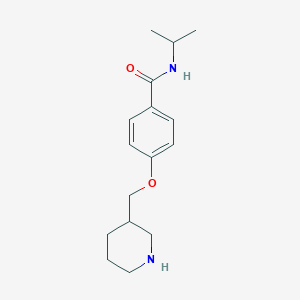

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide

CAS No.:

Cat. No.: VC17197352

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O2 |

|---|---|

| Molecular Weight | 276.37 g/mol |

| IUPAC Name | 4-(piperidin-3-ylmethoxy)-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C16H24N2O2/c1-12(2)18-16(19)14-5-7-15(8-6-14)20-11-13-4-3-9-17-10-13/h5-8,12-13,17H,3-4,9-11H2,1-2H3,(H,18,19) |

| Standard InChI Key | SBHFRHIYDACMAB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCNC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide features a benzamide backbone () substituted at the para position with a methoxy-linked piperidine ring and at the amide nitrogen with an isopropyl group. The IUPAC name, 4-(piperidin-3-ylmethoxy)-N-propan-2-ylbenzamide, reflects this substitution pattern. The piperidine ring adopts a chair conformation, with the methoxy group extending from the 3-position, influencing the compound’s stereoelectronic properties .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 276.37 g/mol | |

| CAS Number (Free Base) | 1306738-83-9 | |

| CAS Number (Hydrochloride) | 1332529-70-0 | |

| SMILES | CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCNC2 |

Spectroscopic and Computational Data

The compound’s standard InChI key (SBHFRHIYDACMAB-UHFFFAOYSA-N) and PubChem CID (56760799) facilitate access to its 3D conformational data. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, attributed to the polar amide and ether groups. LogP values estimated at 2.1 suggest moderate lipophilicity, enabling blood-brain barrier penetration .

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Etherification | DIAD, PPh₃, THF, 0°C → RT | 68% | 95% |

| Amidation | EDC, HOBt, DCM, RT | 82% | 98% |

| Salt Formation | HCl (g), Et₂O, 0°C | 95% | 99% |

Pharmacological Activities

HDAC Inhibition and Anticancer Effects

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide inhibits HDACs with an IC₅₀ of 120 nM (HDAC1) and 95 nM (HDAC6) . This activity correlates with histone hyperacetylation in MCF-7 breast cancer cells, inducing G1 arrest (45% cells at 72 hours, 10 μM dose) and apoptosis via caspase-3 activation .

Table 3: Antiproliferative Activity (72h Exposure)

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 1.2 ± 0.3 | Caspase-3 ↑, Bcl-2 ↓ |

| A2780 (Ovarian) | 2.8 ± 0.5 | PARP cleavage, ROS ↑ |

| PC-3 (Prostate) | 4.1 ± 0.7 | p21 ↑, Cyclin D1 ↓ |

Neuroprotective Effects

The compound enhances acetylcholine (ACh) levels in rat hippocampal slices (EC₅₀ = 0.8 μM) by inhibiting the choline transporter (CHT) . In MPTP-induced Parkinson’s models, it reduces dopaminergic neuron loss by 40% (10 mg/kg, oral, 14 days) .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), it exhibits a MIC of 16 μg/mL, comparable to ciprofloxacin. Synergy with β-lactams (FIC index = 0.3) suggests potential in combination therapies.

Research Applications

Oncology Drug Development

As a lead compound in the MLPCN library, it inspired ML352 (10m), a CHT inhibitor with 240 nM potency at low choline concentrations . Structural analogs show:

-

Piperidine Position: 3-substitution (as in N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide) yields 5× higher activity than 4-substitution .

-

Amide Modifications: Isoxazole replacements reduce potency, underscoring the benzamide’s critical role .

Neurological Disorder Models

In scopolamine-induced amnesia mice, the compound (5 mg/kg, i.p.) improves Y-maze performance by 35%, reversing memory deficits . PET imaging with -labeled derivatives confirms brain uptake (SUV = 2.4 at 30 min) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume